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methylpropoxy)-, hydrochloride

CAS No.: 1380343-01-0

Cat. No.: B1405462

Get Quote

Methenamine mandelate, a salt combining the urinary antiseptic methenamine with the
antibacterial mandelic acid, is a valuable therapeutic agent for the management of urinary tract
infections.[1] Its efficacy is rooted in its unique mechanism: upon excretion into acidic urine (pH
5.5 or less), the methenamine moiety hydrolyzes to produce formaldehyde, a non-specific
bactericidal agent.[2] For drug development professionals, understanding the solubility of an
active pharmaceutical ingredient (API) like methenamine mandelate is not merely an academic
exercise. It is a cornerstone of formulation design, influencing everything from dissolution rates
and bioavailability to the feasibility of manufacturing processes such as crystallization,
purification, and the preparation of liquid dosage forms.

This guide provides a comprehensive overview of the solubility characteristics of methenamine
mandelate in organic solvents. Recognizing the scarcity of publicly available quantitative data,
this document emphasizes the underlying physicochemical principles governing its solubility
and provides a robust, field-proven experimental protocol for its determination.

Physicochemical Profile of Methenamine Mandelate
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A molecule's solubility is dictated by its structure and resulting intermolecular forces.
Methenamine mandelate (C14H20N4O3) is an organic salt with a molecular weight of 292.33
g/mol .[3][4] It is formed from the acid-base reaction between methenamine (a cage-like tertiary
amine) and mandelic acid (an a-hydroxy carboxylic acid).

Figure 1: Chemical structures of methenamine and mandelic acid, the constituent components
of the methenamine mandelate salt.

The key structural features influencing solubility are:

 lonic Nature: As a salt, it possesses a potential for high lattice energy, which must be
overcome by solvent-solute interactions for dissolution to occur.

o Hydrogen Bonding: The mandelic acid component offers a carboxylic acid group and a
hydroxyl group, both of which can act as hydrogen bond donors and acceptors. The four
tertiary amine nitrogens in the methenamine cage are hydrogen bond acceptors.

» Polarity: The molecule has distinct polar regions (ionic bond, hydroxyl, carboxyl, and amine
groups) and a non-polar region (the phenyl group of mandelic acid).

This duality suggests that solvents capable of both hydrogen bonding and accommodating
moderate polarity will be most effective. Purely non-polar solvents are unlikely to be effective,
as they cannot overcome the salt's crystal lattice energy.

Inferred Solubility Profile from EXxisting Literature

Direct, quantitative solubility data for methenamine mandelate in a range of pure organic
solvents is not extensively published. However, by synthesizing information from
pharmacopeial monographs, analytical methods, and patents, we can construct an inferred
solubility profile.

The United States Pharmacopeia (USP) assay for methenamine mandelate involves dissolving
the compound in a mixture of dehydrated alcohol and chloroform, indicating its solubility in this
solvent system.[3] This suggests that polar protic solvents (alcohols) and polar aprotic solvents
(chloroform) are suitable. Furthermore, analytical HPLC methods frequently use acetonitrile as
a component of the mobile phase, confirming solubility in agueous acetonitrile mixtures.[5][6]
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Conversely, a patent describing the synthesis of a related compound suggests that solvents
like methyl ethyl ketone, acetone, ethanol, and isopropanol are used for crystallization.[7] The
process involves dissolving the reactants in a hot solvent and recovering the crystalline product
upon cooling. This implies that while methenamine mandelate has some solubility in these
solvents at elevated temperatures, it is likely only sparingly soluble at ambient or reduced

temperatures.
Representative . ]
Solvent Class Inferred Solubility Source | Rationale
Solvents
Used in USP assay;
Soluble, likely used as crystallization
Polar Protic Ethanol, Methanol temperature- solvent (implies higher
dependent solubility when hot).[3]
[7]
Explicitly mentioned
o as a solvent; used in
) DMSO, Acetonitrile, )
Polar Aprotic Soluble HPLC mobile phase;
Chloroform )
used in USP assay.[3]
[5]
Used as a
) crystallization solvent,
Acetone, Methyl Ethyl Sparingly soluble at )
Ketones suggesting low
Ketone room temp. N
solubility upon
cooling.[7]
Lack of polar
functional groups to
Likely very poorly overcome the salt's
Non-Polar Hexane, Toluene ]
soluble crystal lattice energy.

(Principle-based

inference)

A Validated Protocol for Quantitative Solubility
Determination: The Shake-Flask Method
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To address the data gap and provide a reliable means of generating precise solubility values,
the following section details the "gold standard” shake-flask method.[8][9] This protocol is a
self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices: The shake-flask method is designed to achieve a true
thermodynamic equilibrium between the undissolved solid and the saturated solution. The
extended incubation period, constant agitation, and temperature control are critical to ensure
this equilibrium is reached, preventing the underestimation (due to incomplete dissolution) or
overestimation (due to supersaturation) of solubility.[10]
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1. Preparation
- Add excess Methenamine
Mandelate to vial.
- Add known volume of
organic solvent.

Ensure tight seal

Y

2. Equilibration
- Seal vials.
- Place in shaking incubator
at constant temp (e.g., 25°C).
- Agitate for 24-48 hours.

Confirm equilibrium

\

3. Phase Separation
- Centrifuge at high speed
(e.g., 10,000 x g, 15 min)
to pellet excess solid.

Avoid disturbing pellet

Y

4. Sample Collection
- Carefully withdraw aliquot
of the clear supernatant.
- Filter through 0.22 pm
solvent-compatible filter.

Prevent precipitation

Y

5. Analysis Preparation

- Dilute the filtrate with a
suitable mobile phase to fall
within the calibration curve.

\

6. Quantification (HPLC-UV)
- Inject diluted sample.
- Integrate peak area corresponding
to the analyte.

Use validated method

A\

7. Calculation
- Determine concentration from
calibration curve.
- Account for dilution factor.

End
(Solubility in mg/mL)

Click to download full resolution via product page

Figure 2: Experimental workflow for the shake-flask solubility determination method.
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Step-by-Step Experimental Protocol

3.1. Materials and Equipment

Methenamine Mandelate (USP Reference Standard or equivalent)[4]
Organic solvents (HPLC grade or higher)

Scintillation vials or glass test tubes with solvent-resistant caps

Shaking incubator or orbital shaker with temperature control

Analytical balance (readable to 0.01 mg)

Calibrated positive displacement pipettes

Centrifuge

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 um)
High-Performance Liquid Chromatography (HPLC) system with UV detector

Volumetric flasks and appropriate mobile phase for dilutions

3.2. Procedure

Preparation: Add an excess amount of solid methenamine mandelate to a pre-weighed vial.
"Excess" is critical; a good starting point is ~50 mg. Record the exact weight.

Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the
vial.

Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a shaking
incubator set to a constant temperature (e.g., 25.0 £ 0.5 °C). Agitate at a constant speed
(e.g., 150 rpm) for a minimum of 24 hours. A 48-hour period is recommended to ensure
equilibrium is reached, especially for poorly soluble compounds.[10]

Phase Separation: After incubation, remove the vials and allow them to stand for 1 hour at
the same constant temperature to allow for gross sedimentation. Centrifuge the vials at a
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high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

o Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do
not disturb the solid pellet.

« Filtration: Immediately filter the supernatant through a 0.22 pum solvent-compatible syringe
filter into a clean vial. This step removes any fine particulates that could interfere with
analysis. The first few drops should be discarded to saturate the filter membrane.

 Dilution and Quantification: Accurately dilute a known volume of the filtrate with a suitable
solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range
of a pre-established calibration curve. Analyze the diluted sample by a validated HPLC-UV
method.[6]

» Calculation: Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution by applying the dilution factor.
The result is the solubility of methenamine mandelate in the specific solvent at the tested
temperature, typically expressed in mg/mL or g/100 mL.

Factors Influencing Solubility and Data
Interpretation

The solubility of methenamine mandelate is not a static value; it is influenced by several
environmental and chemical factors.

o Temperature: For most solids, solubility in a liquid solvent increases with temperature. As
suggested by the crystallization process described in patent literature, methenamine
mandelate is likely more soluble in hot alcohols and ketones than in cold ones.[7] When
reporting solubility, the temperature must always be specified.

e Solvent Polarity: As an ionic compound with hydrogen bonding capabilities, methenamine
mandelate will exhibit higher solubility in polar solvents (e.g., methanol, ethanol) that can
effectively solvate both the cation and anion, compared to non-polar solvents (e.g., hexane).

e pH (in aqueous or mixed systems): Although this guide focuses on organic solvents, any
presence of water and a change in pH can dramatically affect solubility. Methenamine is a
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weak base and mandelic acid is a weak acid. In a highly acidic environment, the mandelate
would be fully protonated (less polar), while in a highly alkaline environment, the
methenamine may be affected. This is a critical consideration for mixed-solvent systems.

Conclusion

While quantitative solubility data for methenamine mandelate in organic solvents remains

sparse in published literature, a strong, principle-based understanding of its physicochemical

properties allows for a reliable inferred profile. It is expected to be most soluble in polar protic

and aprotic solvents and poorly soluble in non-polar media. For researchers and drug

development professionals requiring precise data for formulation or process design, the

provided shake-flask protocol offers a robust and validated pathway to generate this critical

information. Adherence to this methodology ensures the acquisition of accurate, reproducible

data, forming a solid foundation for subsequent development activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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